molecular formula C13H14I3NO3 B14697830 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid CAS No. 23217-87-0

2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid

Cat. No.: B14697830
CAS No.: 23217-87-0
M. Wt: 612.97 g/mol
InChI Key: DJFPKDMQDASJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure and properties. It contains three iodine atoms, an acetamido group, and a valeric acid moiety. This compound is often used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a precursor compound followed by acetamidation and subsequent attachment of the valeric acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving iodine chemistry.

    Biology: The compound’s unique structure makes it useful in biological assays and imaging techniques.

    Industry: The compound is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and interactions with other molecules. The acetamido group and valeric acid moiety also contribute to its overall chemical behavior and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-2,4,6-triiodobenzoic acid: Similar in structure but lacks the valeric acid group.

    2,4,6-Triiodophenol: Contains three iodine atoms but lacks the acetamido and valeric acid groups.

    2-(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar structure but with an acetic acid group instead of valeric acid.

Uniqueness

2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its iodine atoms, acetamido group, and valeric acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

23217-87-0

Molecular Formula

C13H14I3NO3

Molecular Weight

612.97 g/mol

IUPAC Name

2-(3-acetamido-2,4,6-triiodophenyl)pentanoic acid

InChI

InChI=1S/C13H14I3NO3/c1-3-4-7(13(19)20)10-8(14)5-9(15)12(11(10)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

DJFPKDMQDASJED-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.